REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][C:7]([C:16](=[O:18])[CH3:17])([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+].[ClH:21]>CO>[ClH:21].[C:16]([C:7]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)(=[O:18])[CH3:17] |f:1.2,5.6|
|
Name
|
1,4 diacetyl-4-phenyl piperidine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)(C1=CC=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at ambient temperature for 10 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the complete hydrolysis
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the salts
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove methanol completely
|
Type
|
ADDITION
|
Details
|
25 ml of isopropyl alcohol was added
|
Type
|
CUSTOM
|
Details
|
to precipitate the target molecule 4-acetyl 4-phenyl piperidine hydrochloride as white crystalline product
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum at 60° C.
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)(=O)C1(CCNCC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |